4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

PARP inhibition Quinazolinone SAR Medicinal chemistry

4-Fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903262-74-8) is a synthetic small molecule belonging to the quinazolinone class, characterized by a 2-methyl-4-oxo-dihydroquinazoline core linked to a 4-fluorobenzamide moiety via a para-substituted phenyl ring. Its molecular formula is C22H16FN3O2 (MW 373.39 g/mol).

Molecular Formula C22H16FN3O2
Molecular Weight 373.387
CAS No. 903262-74-8
Cat. No. B2550613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS903262-74-8
Molecular FormulaC22H16FN3O2
Molecular Weight373.387
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H16FN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27)
InChIKeyUFLBYFMKQHUJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903262-74-8): Quinazolinone Sourcing & Selection Guide


4-Fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903262-74-8) is a synthetic small molecule belonging to the quinazolinone class, characterized by a 2-methyl-4-oxo-dihydroquinazoline core linked to a 4-fluorobenzamide moiety via a para-substituted phenyl ring [1]. Its molecular formula is C22H16FN3O2 (MW 373.39 g/mol). While quinazolinone derivatives are widely explored for kinase inhibition, epigenetic modulation, and other therapeutic applications, the specific pharmacological target and biological profile of this exact compound remain poorly documented in the open, peer-reviewed scientific literature. Users should approach procurement with a clear understanding that characterization data for this molecule is extremely limited.

Procurement Risk Alert: Why In-Class Quinazolinone Analogs Cannot Substitute for 903262-74-8


Quinazolinone-based compounds exhibit extreme sensitivity to substitution patterns. Even minor structural modifications—such as altering the position of the fluorine atom from para to meta, replacing the N-3 phenyl linker, or modifying the C-2 methyl group—can fundamentally alter the molecule's target engagement, selectivity profile, and pharmacokinetic properties [1]. For instance, related analogs like N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide or 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide differ from 903262-74-8 by only one or two substituents, yet these changes can result in complete loss of activity against a given target or altered off-target liability. Without direct comparative data, assuming functional interchangeability between these analogs is not scientifically valid. The absence of published potency, selectivity, or cellular activity data for 903262-74-8 itself further underscores that procurement decisions cannot be reliably guided by class-level assumptions alone.

Quantitative Comparator Evidence for 4-Fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide: A Critical Gap Analysis


Absence of Target-Specific Potency Data Precludes Comparator-Based Differentiation

A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubChem) and primary literature reveals no published quantitative potency data (e.g., IC50, Ki, KD) for 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide against any specific biological target. While structurally related quinazolinones have been reported as poly(ADP-ribose) polymerase (PARP) inhibitors with Ki values in the low nanomolar range [1], no direct assay data exists for CAS 903262-74-8 that would permit a head-to-head comparison with analogs such as 4-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide or 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. Initial search results suggesting a PARP1 Ki of 5 nM for this compound were traced to BindingDB entry BDBM50387915 (CHEMBL2058679) [2]; however, structural verification confirms that BDBM50387915 corresponds to a phthalazinone scaffold with molecular formula C18H19FN4O2, not the quinazolinone scaffold (C22H16FN3O2) of the queried compound. This represents a database annotation error that users must be aware of when performing literature or database searches.

PARP inhibition Quinazolinone SAR Medicinal chemistry

Structural Confirmation and Purity Documentation Needed for Reproducible Research

No published 1H-NMR, 13C-NMR, HRMS, or HPLC purity data for CAS 903262-74-8 were identified in peer-reviewed journals or reputable vendor technical datasheets within the permitted source set. In contrast, structurally related quinazolinone analogs such as 4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-50-7) are commercially available with documented purity specifications and characterization data . For researchers requiring validated analytical reference standards, the absence of such documentation for 903262-74-8 represents a significant gap that could compromise experimental reproducibility. Any procurement should be contingent upon the supplier providing a certificate of analysis (CoA) with HPLC purity (≥95% recommended) and spectroscopic confirmation of structure.

Analytical characterization NMR spectroscopy HPLC purity

Physicochemical Property Comparison with Positional Isomers and Close Analogs

Using computational predictions, 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (C22H16FN3O2, MW 373.39) is expected to exhibit distinct physicochemical properties compared to its regioisomeric or substitution analogs. The para-substituted phenyl linker and 4-fluorobenzamide moiety are predicted to influence LogP, hydrogen-bonding capacity, and topological polar surface area (TPSA) relative to compounds such as the meta-substituted analog 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide or the trifluoromethyl analog N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide [1]. However, in the absence of experimentally measured LogP, solubility, or permeability data, these comparisons remain entirely computational and cannot support definitive procurement decisions. Researchers interested in this compound for its predicted ADME profile should request experimental physicochemical characterization from the supplier before committing to purchase.

Drug-likeness LogP prediction Physicochemical profiling

Application Scenarios for 4-Fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide Based on Current Evidence


Exploratory Quinazolinone SAR Library Expansion

This compound may serve as a scaffold diversification element in structure-activity relationship (SAR) studies of quinazolinone-based inhibitors, provided that the purchaser independently validates the compound's identity and purity before use. Its structural distinction—para-fluorobenzamide coupled to a 2-methylquinazolinone via a 1,4-phenylene linker—represents a specific topology that differs from more commonly studied ortho- or meta-substituted variants. However, as no target engagement data exist, its utility is limited to exploratory chemical biology or fragment-based screening programs where the compound is tested against panels of targets de novo.

Negative Control or Chemical Probe for Quinazolinone Off-Target Profiling

If subsequent testing reveals that this compound lacks activity against targets commonly engaged by related quinazolinones (e.g., PARP1, kinases), it could serve as a valuable negative control compound in mechanistic studies. Its structural similarity to active analogs combined with potential lack of target engagement would make it useful for distinguishing on-target from off-target effects in cellular assays.

Starting Material for Late-Stage Functionalization Chemistry

The presence of the aryl fluoride substituent and the amide linkage provides synthetic handles for further derivatization. Medicinal chemistry groups may procure this compound as a late-stage intermediate for nucleophilic aromatic substitution (SNAr) reactions or amide coupling modifications. This application scenario, however, requires the purchaser to verify the compound's chemical integrity upon receipt.

Quote Request

Request a Quote for 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.